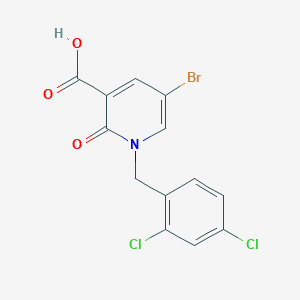

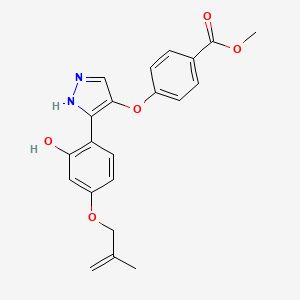

5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, also known as 5-BDBPA, is a carboxylic acid derivative of bromo-2,4-dichlorobenzyl alcohol that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. 5-BDBPA is a versatile compound that has been used in a variety of research applications, including synthesis of pharmaceuticals, synthesis of polymers, and biochemical and physiological studies.

Applications De Recherche Scientifique

Anticancer Agent Development

This compound has been explored for its potential as a scaffold in the development of anticancer agents. The structural motif of 5-Bromo-1-(2,4-dichlorobenzyl) pyridine is a part of various synthesized derivatives that have shown promising results in inhibiting the growth of cancer cell lines, particularly tamoxifen-resistant breast cancer cell lines .

Enzyme Inhibition

The derivatives of this compound have been tested for their ability to inhibit enzymes that are crucial for cancer cell proliferation. For example, they have been found to inhibit thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Molecular Docking Studies

Researchers have utilized this compound in molecular docking studies to understand its interaction with various biological targets. These studies help in predicting the affinity and activity of the compound against specific proteins involved in diseases .

Structure-Activity Relationship (SAR) Studies

SAR studies involving 5-Bromo-1-(2,4-dichlorobenzyl) pyridine derivatives help in understanding the relationship between the chemical structure of these compounds and their pharmacological activity. This is crucial for designing more potent and selective drug candidates .

Pharmacophore Hybridization

The compound’s structure has been used in hybridization with other pharmacophores to enhance its anticancer properties. This approach has led to the creation of hybrid compounds with improved efficacy against various cancer types .

Growth Factor Inhibition

Some derivatives of this compound have shown the ability to inhibit growth factors, which play a significant role in the proliferation and survival of cancer cells. This makes them potential candidates for targeted cancer therapies .

Kinase Inhibition

Kinase enzymes are another target for the derivatives of 5-Bromo-1-(2,4-dichlorobenzyl) pyridine. By inhibiting specific kinases, these compounds can disrupt signaling pathways that are essential for cancer cell growth and survival .

Antiproliferative Effects

The antiproliferative effects of this compound’s derivatives have been observed in various cancer cell lines. This indicates their potential to prevent the spread of cancer cells by inhibiting their division and growth .

Propriétés

IUPAC Name |

5-bromo-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO3/c14-8-3-10(13(19)20)12(18)17(6-8)5-7-1-2-9(15)4-11(7)16/h1-4,6H,5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANNYILNXOZJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)

![Ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2859109.png)

![N-benzyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2859115.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2859123.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2859128.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2859129.png)

![N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)